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Compound of Interest

Compound Name: 3-Hydrazino-6-chloro-indazole

Cat. No.: B8686077

Get Quote

Executive Summary & Chemical Foundation
The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, capable

of serving as a bioisostere for indole or purine rings. Among its halogenated derivatives, 6-

chloro-indazole has emerged as a critical pharmacophore. The specific placement of the

chlorine atom at the C6 position imparts unique electronic properties—enhancing lipophilicity (

) for blood-brain barrier (BBB) penetration and providing a halogen-bonding site that often
improves selectivity for hydrophobic pockets in target proteins such as Estrogen Receptor Beta
(ERβ) and various protein kinases.

This guide analyzes the pharmacological utility of 6-chloro-indazole derivatives, focusing on

two primary therapeutic axes: Neuroregeneration (MS Therapy) and Oncology (Kinase

Inhibition).

Structural Rationale: The "Magic Chloro" Effect
In many SAR (Structure-Activity Relationship) campaigns, the C6-chloro substitution

outperforms hydrogen, fluorine, or methyl groups.
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Metabolic Stability: The C6 position is a common site for oxidative metabolism

(hydroxylation) in the parent indazole. Chlorination blocks this metabolic soft spot, extending

half-life (

).

Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

pKa of the N1-hydrogen, potentially influencing hydrogen bond donor capability at the active

site.

Lipophilicity: Increases ligand lipophilicity, crucial for CNS targets like ERβ in multiple

sclerosis.

Therapeutic Axis I: Neuroregeneration & ERβ
Agonism
The most advanced application of 6-chloro-indazole derivatives lies in the treatment of

demyelinating diseases like Multiple Sclerosis (MS). Unlike ERα, which is associated with

proliferative side effects (e.g., uterine/breast tissue growth), ERβ activation promotes

neuroprotection and remyelination without these risks.

Key Candidates: IndCl, K102, and K110
Research from the University of California, Riverside (UCR) and UIUC has identified a series of

6-chloro-indazole ligands that function as highly selective ERβ agonists.

IndCl (Parent): A 6-chloro-indazole core that demonstrated initial efficacy in stimulating

oligodendrocyte differentiation.

K102 (IndCl-o-chloro): An optimized analogue with an ortho-chloro substitution on the C3-

phenyl ring. It exhibits superior BBB penetrance and dual activity: promoting remyelination

and modulating immune responses.

K110 (IndCl-o-methyl): An analogue with an ortho-methyl group, showing similar efficacy in

remyelination models (Cuprizone and EAE).

Mechanism of Action: Non-Classical Signaling
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These derivatives do not rely solely on classical nuclear transcription. Instead, they activate

cytoplasmic ERβ signaling cascades that drive Oligodendrocyte Precursor Cell (OPC)

differentiation into mature, myelinating oligodendrocytes.

Key Pathway: ERβ activation

PI3K/Akt/mTOR pathway

Upregulation of Myelin Basic Protein (MBP).

Visualization: ERβ Signaling Pathway
The following diagram illustrates the mechanism by which 6-chloro-indazole derivatives (K102)

drive remyelination.
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Caption: Dual signaling mechanism of K102/K110 promoting OPC differentiation and myelin

repair.

Therapeutic Axis II: Kinase Inhibition (Oncology)
Beyond ERβ, the 6-chloro-indazole scaffold acts as a potent ATP-competitive inhibitor for

specific kinases. The planar indazole ring mimics the adenine moiety of ATP, while the C6-

chlorine occupies hydrophobic back-pockets in the kinase active site.

Casein Kinase 1 Delta (CK1δ)
CK1δ is implicated in circadian rhythm regulation and tumorigenesis (e.g., breast and

pancreatic cancers).

SAR Insight: 5,6-dichloro-indazole derivatives show sub-micromolar inhibition (

). The 6-chloro atom is essential for hydrophobic interaction with the kinase hinge region,
while 5-substitution fine-tunes the fit.

Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an immune checkpoint target. 6-substituted amino-indazoles have been designed to

inhibit IDO1, restoring T-cell activity against tumors.

Compound 36: A 6-amino-indazole derivative (structurally related to the 6-chloro precursor)

demonstrated potent anti-proliferative activity (

) in colorectal cancer cells (HCT116) by inducing G2/M cell cycle arrest.[1]

Structure-Activity Relationship (SAR) Map
The following diagram summarizes the impact of substitutions around the indazole core,

highlighting the critical role of the C6-position.
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Caption: SAR analysis of the 6-chloro-indazole scaffold showing functional zones.

Experimental Protocols
Protocol A: Synthesis of 3-Aryl-6-Chloro-Indazole (K102
Analogue)
This workflow utilizes a Suzuki-Miyaura coupling strategy, robust for generating diverse C3-

libraries.

Reagents:

Starting Material: 6-chloro-3-iodo-1H-indazole (commercially available or synthesized via

iodination of 6-chloroindazole).
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Coupling Partner: 2-chlorophenylboronic acid (for K102).

Catalyst:

or

.

Base:

or

.

Step-by-Step Methodology:

Dissolution: Dissolve 6-chloro-3-iodo-1H-indazole (1.0 eq) and 2-chlorophenylboronic acid

(1.2 eq) in a mixture of 1,4-dioxane/water (4:1 v/v).

Degassing: Purge the solution with Argon for 15 minutes to remove dissolved oxygen.

Catalysis: Add

(5 mol%) under Argon flow.

Reaction: Heat the mixture to 90°C for 12 hours (or use Microwave irradiation: 120°C for 30

min).

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation: Verify structure via

-NMR (look for loss of C3-I signal and appearance of aromatic protons) and HRMS.

Protocol B: In Vitro ERβ Binding Competency
To verify the affinity of synthesized derivatives.
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Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT, 1 mg/mL BSA.

Ligand Preparation: Dissolve K102 analogues in DMSO.

Incubation: Incubate Recombinant Human ERβ LBD (Ligand Binding Domain) with

-Estradiol (1 nM) and varying concentrations of test compound (

to

M) for 2 hours at 4°C.

Separation: Separate bound from free radioligand using hydroxyapatite or dextran-coated

charcoal.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

.

Target Criteria:

for ERβ with

-fold selectivity over ERα.

Summary Data Table
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Compound
Structure
Core

C3-
Substituent

Target
Primary
Indication

Status

IndCl
6-Chloro-

indazole
Phenyl ERβ

Multiple

Sclerosis

Preclinical

(Lead)

K102
6-Chloro-

indazole

o-

Chlorophenyl
ERβ

Multiple

Sclerosis

Preclinical

(Optimized)

K110
6-Chloro-

indazole

o-

Methylphenyl
ERβ

Multiple

Sclerosis

Preclinical

(Backup)

Cmpd 22
5,6-Dichloro-

indazole

(Variable

Amide)
CK1δ Oncology Discovery

Cmpd 36
6-Amino-

indazole*
(Variable) IDO1

Colorectal

Cancer
Discovery

*Note: Cmpd 36 is a 6-amino derivative included for SAR context regarding the C6 position.

References
Tiwari-Woodruff, S., et al. (2025).[2][3] Chloroindazole based estrogen receptor β ligands

with favorable pharmacokinetics promote functional remyelination and visual recovery.[2][3]

[4][5] Nature Scientific Reports. Link

Katzenellenbogen, J. A., et al. (2019). Analogues of ERβ ligand chloroindazole exert

immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.

Scientific Reports.[5] Link

Cadenza Bio. (2025). Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-

Penetrant ERβ Ligands Drive Remyelination. FirstWord Pharma. Link

Mishra, B., et al. (2024). Diverse pharmacological actions of potential carbazole derivatives

by influencing various pathways of molecular signaling. Future Journal of Pharmaceutical

Sciences. Link

MDPI Pharmaceuticals. (2024). Structural Investigations on 2-Amidobenzimidazole

Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://chemistry.illinois.edu/news/2025-10-09/scientists-identify-two-compounds-could-benefit-people-living-multiple-sclerosis
https://pubmed.ncbi.nlm.nih.gov/41062626/
https://chemistry.illinois.edu/news/2025-10-09/scientists-identify-two-compounds-could-benefit-people-living-multiple-sclerosis
https://pubmed.ncbi.nlm.nih.gov/41062626/
https://www.researchgate.net/figure/Effects-of-K102-and-K110-on-Remyelination-A-The-CPZ-model-was-used-to-assess-the_fig2_396331017
https://firstwordpharma.com/story/6317141
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fs41598-025-20254-9
https://firstwordpharma.com/story/6317141
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fs41598-018-37420-x
https://www.google.com/url?sa=E&q=https%3A%2F%2Ffirstwordpharma.com%2Fstory%2F5900596
https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Farticle%2F10.1186%2Fs43094-024-00645-3
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1424-8247%2F17%2F4%2F468
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8686077?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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